2-(Chloromethyl)benzo[d]oxazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4,10H2 |
InChI Key |
BKAFJZIQHOOGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloromethyl Benzo D Oxazol 4 Amine
Comprehensive Retrosynthetic Analysis and Identification of Key Synthons
A thorough retrosynthetic analysis of 2-(Chloromethyl)benzo[d]oxazol-4-amine reveals several potential disconnection points, leading to the identification of key synthons. The primary disconnection breaks the oxazole (B20620) ring, suggesting a condensation reaction between a 1,2-diaminophenol derivative and a suitable C1 electrophile.
Retrosynthetic Pathway A involves the disconnection of the C2-N and C2-O bonds of the oxazole ring. This points to a key intermediate, 2,3-diaminophenol (B1330466) , and a synthon for the chloromethyl group, such as chloroacetyl chloride or a related derivative. This approach hinges on the regioselective cyclization to form the desired 4-amino isomer.
Retrosynthetic Pathway B focuses on the late-stage introduction of one of the functional groups. For instance, the C-N bond of the amino group can be disconnected, leading to a 4-nitro-2-(chloromethyl)benzoxazole intermediate. The amino group can then be installed via reduction of the nitro group. Alternatively, disconnection of the C-Cl bond suggests a 2-(hydroxymethyl)benzo[d]oxazol-4-amine precursor, which would require a subsequent chlorination step.
The key synthons identified through these pathways are presented in the table below.
| Key Synthon | Corresponding Reagent(s) |
| 2,3-Diaminophenol | - |
| Chloroacetyl synthon | Chloroacetyl chloride, Chloroacetic acid nih.gov |
| 4-Nitro-2-(chloromethyl)benzoxazole | - |
| 2-(Hydroxymethyl)benzo[d]oxazol-4-amine | - |
| 3-Amino-4-nitrophenol | - |
| 2-Amino-4-nitrophenol | - |
Exploration of Novel and Established Synthetic Pathways
Building upon the retrosynthetic analysis, several synthetic pathways can be envisioned. These routes leverage both established benzoxazole (B165842) syntheses and novel methodologies to achieve the target substitution pattern.
Regioselective Construction of the Benzoxazole Core
The cornerstone of many synthetic approaches to this compound is the regioselective construction of the benzoxazole ring. Starting from a substituted o-aminophenol, condensation with a C1 electrophile is a common strategy. The challenge lies in controlling the regioselectivity when an additional amino or nitro group is present on the benzene (B151609) ring.
One plausible route begins with 3-amino-4-nitrophenol . Condensation with chloroacetyl chloride would likely proceed via acylation of the more nucleophilic amino group, followed by cyclization. Subsequent reduction of the nitro group would yield the target compound. However, the alternative starting material, 2-amino-4-nitrophenol , could also be employed, potentially leading to the undesired 7-amino isomer. The regioselectivity of the cyclization step is often influenced by the electronic nature of the substituents on the aminophenol ring.
Strategies for Orthogonal Introduction of Chloromethyl and Amino Moieties
The synthesis of this compound necessitates the controlled, or orthogonal, introduction of the chloromethyl and amino groups. This can be achieved through a carefully planned sequence of reactions where one functional group is introduced while the other is either already in place or is installed in a subsequent step without affecting the first.
A prominent strategy involves the use of a nitro group as a masked amine. For instance, the synthesis could commence with the preparation of 2-(chloromethyl)benzoxazole . Regioselective nitration of this intermediate would be a critical step. Subsequent reduction of the nitro group at the C4-position would furnish the desired product. The conditions for nitration would need to be carefully controlled to favor the formation of the 4-nitro isomer over other possibilities.
Alternatively, a pathway involving the chlorination of a precursor alcohol can be considered. This would start with the synthesis of a 4-amino-2-(hydroxymethyl)benzoxazole derivative. The hydroxyl group could then be converted to the chloromethyl group using a suitable chlorinating agent, such as thionyl chloride or a Vilsmeier reagent. The amino group would likely require protection during this step to prevent undesired side reactions.
Multi-Component Reactions (MCRs) as Convergent Synthetic Routes
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, offer a convergent and atom-economical approach to complex molecules. epa.govcapes.gov.br While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design a potential one-pot synthesis.
A hypothetical MCR could involve the reaction of a 1,2-diaminophenol, an aldehyde, and a chlorinating agent. For example, 2,3-diaminophenol could react with glyoxylic acid and a chlorinating/cyclizing agent in a single pot. However, controlling the regioselectivity and preventing side reactions in such a complex mixture would be a significant challenge. The development of a successful MCR for this target would represent a significant advancement in the synthesis of polysubstituted benzoxazoles.
Catalytic Approaches in Benzoxazole Synthesis
A wide array of catalysts has been developed to facilitate the synthesis of the benzoxazole core. nih.govnih.gov These can be broadly categorized into metal-based and non-metal-based (or organocatalytic) systems.
Metal Catalysis: Copper and palladium catalysts are frequently employed in benzoxazole synthesis. acs.org For instance, copper catalysts can promote the condensation of o-aminophenols with aldehydes or acid chlorides. mdpi.com Palladium catalysts are often used in cross-coupling reactions to functionalize a pre-formed benzoxazole ring.
Acid/Base Catalysis: Brønsted and Lewis acids are commonly used to promote the cyclization of o-aminophenols with various carbonyl compounds. nih.gov Polyphosphoric acid (PPA) is a classical reagent for this transformation, though milder and more environmentally friendly alternatives are continuously being sought.
The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound or its precursors.
| Catalyst Type | Example Catalyst(s) | Potential Application in Synthesis of the Target Compound |
| Metal Catalyst | Copper(I) Iodide, Palladium Acetate | Catalyzing the cyclization of a substituted o-aminophenol with a chloroacetyl synthon. |
| Brønsted Acid | p-Toluenesulfonic Acid, Polyphosphoric Acid (PPA) | Promoting the condensation and cyclization to form the benzoxazole ring. |
| Lewis Acid | Zinc Triflate, Samarium Triflate nih.gov | Activating the carbonyl group of the chloroacetyl synthon for nucleophilic attack by the o-aminophenol. |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Catalyzing the formation of the benzoxazole ring from an o-aminophenol and an aldehyde under mild conditions. nih.gov |
Optimization Protocols for Reaction Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through systematic optimization of reaction conditions. Key parameters that can be varied include the choice of solvent, temperature, reaction time, and catalyst loading.
Solvent Effects: The polarity and boiling point of the solvent can have a profound impact on reaction rates and yields. For cyclization reactions, aprotic solvents like DMF or DMSO are often used, while for catalytic reactions, solvents such as toluene (B28343) or dioxane may be preferred. nih.gov
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also promote the formation of side products. Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is crucial to determine the optimal reaction time.
Catalyst and Reagent Stoichiometry: The molar ratio of the reactants and the catalyst loading can significantly affect the outcome of the reaction. For catalytic processes, minimizing the amount of catalyst while maintaining high conversion is desirable for both economic and environmental reasons.
A hypothetical optimization table for the cyclization step is presented below.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |
| 1 | Toluene | 80 | 5 | 65 |
| 2 | Toluene | 110 | 5 | 78 |
| 3 | DMF | 80 | 5 | 72 |
| 4 | DMF | 110 | 5 | 85 |
| 5 | DMF | 110 | 2 | 82 |
This systematic approach to optimization is critical for developing a robust and scalable synthesis of this compound.
Systematic Investigation of Solvent Systems and Their Influence on Reaction Outcomes
The choice of solvent is a critical parameter in the synthesis of benzoxazole derivatives, profoundly influencing reaction rates, yields, and the formation of byproducts. Research has moved from conventional volatile organic compounds (VOCs) towards more benign and effective solvent systems.
The cyclization reactions to form benzoxazole rings are sensitive to the solvent-base system employed. Systematic studies have been conducted to optimize these conditions. For instance, in related heterocyclic syntheses, the reaction of 2-nitrophenyl azide (B81097) with an active methylene (B1212753) compound was evaluated in various systems. mdpi.com The use of triethylamine (B128534) (Et₃N) as a base in dimethylformamide (DMF) resulted in a high yield of 78% over 12 hours. mdpi.com In contrast, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) accelerated the reaction but led to significant side product formation, while a sodium methoxide/methanol system gave a modest 41% yield. mdpi.com The use of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) provided a 67% yield after 7 hours. mdpi.com These findings underscore the delicate balance between reactivity and selectivity governed by the solvent and base combination.
Recent advancements highlight the use of greener and more unconventional solvents. Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as effective and biorenewable media. mdpi.com Syntheses performed in a DES mixture can proceed significantly faster (4-6 hours) compared to reactions in traditional solvents like tetrahydrofuran (B95107) (THF), which may require up to 12 hours under reflux conditions. mdpi.com Furthermore, reactions in aqueous media, often assisted by microwave irradiation, represent a significant green alternative. nih.gov A catalyst-free synthesis of N-alkylated 2-aminobenzoxazoles was successfully developed in a water-isopropyl alcohol (H₂O-IPA) mixture, demonstrating the feasibility of using water as a primary solvent component. nih.gov However, the stability of the final product in certain protic solvents must be considered, as decomposition and hydrolysis have been observed in solvents like ethanol (B145695) and methanol. researchgate.net
Table 1: Influence of Solvent-Base Systems on Heterocyclic Synthesis Yield
| Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine (Et₃N) | Dimethylformamide (DMF) | 12 | 78 | mdpi.com |
| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfoxide (DMSO) | 7 | 67 | mdpi.com |
| Cesium Carbonate (Cs₂CO₃) | Dimethyl Sulfoxide (DMSO) | <7 | 53 | mdpi.com |
| Sodium Methoxide (MeONa) | Methanol (MeOH) | - | 41 | mdpi.com |
| None (Catalyst-Free) | Water/Isopropanol (H₂O/IPA) | 0.25 | Good | nih.gov |
Evaluation of Catalytic Systems: Lewis Acids, Brønsted Acids, and Organocatalysis
Catalysis is fundamental to the efficient synthesis of benzoxazoles, with Lewis acids, Brønsted acids, and organocatalysts all playing significant roles.
Lewis Acids: Lewis acid catalysis is a well-established method for promoting benzoxazole formation. nih.gov Modern approaches have focused on developing recoverable and environmentally friendly Lewis acid catalysts. A notable example is the use of an imidazolium (B1220033) chlorozincate(II) ionic liquid, which acts as a Lewis acid, supported on Fe₃O₄ magnetic nanoparticles (LAIL@MNP). nih.gov This novel catalyst facilitates the condensation reaction between 2-aminophenols and aldehydes under solvent-free conditions, demonstrating high efficiency and reusability. nih.gov
Brønsted Acids: Brønsted acids are also widely used to catalyze the cyclocondensation step in benzoxazole synthesis. nih.gov An effective strategy involves the combination of a Brønsted acid with a co-catalyst. For example, the synthesis of 2-substituted benzoxazoles from 2-aminophenols and β-diketones is efficiently catalyzed by a dual system of p-Toluenesulfonic acid (TsOH·H₂O) and copper iodide (CuI). organic-chemistry.org This combined system operating in acetonitrile (B52724) at 80°C provides high yields for a variety of substituted benzoxazoles. organic-chemistry.org
Organocatalysis: Organocatalysis represents a growing field in heterocyclic synthesis, offering metal-free reaction pathways. While specific examples for this compound are not prevalent, the application of organocatalysts in the synthesis of related nitrogen-containing heterocycles is well-documented. Chiral amine catalysts, for instance, have been used in the asymmetric synthesis of benzothiazolopyrimidines, a related scaffold. researchgate.net The principles of organocatalysis are also being explored in conjunction with novel solvent systems like Deep Eutectic Solvents, broadening the scope of metal-free synthetic transformations. mdpi.com
Table 2: Comparison of Catalytic Systems for Benzoxazole Synthesis
| Catalyst Type | Specific Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Lewis Acid | Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | Magnetic, recyclable, solvent-free conditions | nih.gov |
| Brønsted Acid (Combined) | TsOH·H₂O + CuI | Dual catalytic system, mild conditions, tolerates various substituents | organic-chemistry.org |
| Organocatalyst | Chiral Amines (in related systems) | Metal-free, potential for asymmetric synthesis | researchgate.net |
Reaction Kinetics and Process Parameter Optimization
Optimizing process parameters such as temperature, reaction time, and reactant/catalyst concentrations is essential for maximizing yield and minimizing impurities. In the synthesis of benzoxazoles and related heterocycles, these parameters are often interdependent.
For the dual Brønsted acid/copper-catalyzed synthesis of benzoxazoles, the optimized conditions were determined to be 16 hours at a temperature of 80°C in acetonitrile, which yielded up to 82% of the product. organic-chemistry.org In another study focusing on N-deprotonation–O-SₙAr cyclization to form benzoxazoles, reactions were typically run for 4 hours at 115 °C in anhydrous DMF. nih.gov
The optimization of the base-solvent system also reveals kinetic insights. The rapid but low-yield reaction with DBU suggests that while the catalyst is highly active, it may promote side reactions, whereas the slower, higher-yield reaction with Et₃N in DMF indicates a more controlled and selective process. mdpi.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times; for example, the synthesis of N-alkylated 2-aminobenzoxazoles was completed in just 15 minutes at 100°C. nih.gov This acceleration is a hallmark of microwave chemistry, which can drive reactions to completion much faster than conventional heating.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. The goal is to develop methods that are not only efficient but also environmentally benign.
A prime example of a green methodology is the use of a magnetic nanoparticle-supported Lewis acid catalyst for benzoxazole synthesis. nih.gov This approach offers several advantages: the reaction can be conducted under solvent-free conditions, it is activated by ultrasound, it proceeds at a mild temperature, and it produces only water as a byproduct. nih.gov Crucially, the magnetic catalyst can be easily separated from the reaction mixture with a magnet and reused for multiple cycles with only a slight decrease in activity. nih.gov
The use of green solvents is another cornerstone of sustainable synthesis. Water has been employed as a green medium for the microwave-assisted, catalyst-free synthesis of benzoxazole derivatives, significantly reducing the reliance on hazardous organic solvents. nih.gov Similarly, biorenewable Deep Eutectic Solvents (DES) offer a non-toxic, non-volatile alternative to conventional VOCs, leading to shorter reaction times and simpler workup procedures. mdpi.com
These approaches, which include the use of recyclable catalysts, avoidance of hazardous solvents, energy-efficient reaction conditions (like microwave and ultrasound), and process intensification, collectively contribute to a more sustainable manufacturing process for this important class of chemical compounds. nih.govnih.govresearchgate.netnih.gov
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl Benzo D Oxazol 4 Amine
Mechanistic Pathways of the Chloromethyl Group's Reactivity
The chloromethyl group is a key site of reactivity in the molecule, primarily due to the polarized carbon-chlorine bond, which renders the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles.
The chloromethyl group readily participates in nucleophilic substitution reactions, which can proceed through various mechanistic pathways depending on the reaction conditions and the nature of the nucleophile.
SN2 Pathway : Given that the chloromethyl group is a primary halide, the SN2 mechanism is a highly probable pathway. This mechanism involves a backside attack by a nucleophile on the electrophilic methylene carbon, leading to the displacement of the chloride ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The presence of the benzoxazole (B165842) ring may influence the reaction rate through inductive and resonance effects.
SN1 Pathway : While less common for primary halides, an SN1 pathway could be facilitated if a stable carbocation intermediate can be formed. The adjacent benzoxazole ring, with its heteroatoms, could potentially stabilize a positive charge on the methylene carbon through resonance, making a carbocation intermediate more accessible under certain conditions, such as in the presence of a polar, protic solvent and a weak nucleophile.
SNi Pathway : The internal nucleophilic substitution (SNi) mechanism is another possibility, particularly in reactions involving reagents like thionyl chloride. However, for substitutions with external nucleophiles, this pathway is less common.
Research on related 2-(chloromethyl)benzoxazole derivatives has demonstrated their utility in synthesizing a variety of compounds through nucleophilic substitution. For instance, they can be converted to other derivatives by reaction with various nucleophiles. nih.govresearchgate.net
| Nucleophile | Product Type |
| Amines | 2-(Aminomethyl)benzoxazoles |
| Alcohols/Phenols | 2-(Alkoxymethyl/Aryloxymethyl)benzoxazoles |
| Thiols | 2-(Thioalkyl/Thioaryl)benzoxazoles |
| Cyanide | 2-(Cyanomethyl)benzoxazoles |
While the methylene carbon is primarily electrophilic, it can also be involved in electrophilic and radical-initiated reactions under specific conditions.
Electrophilic Reactions : Strong bases can deprotonate the methylene carbon to form a carbanion, which can then act as a nucleophile in subsequent reactions. However, the acidity of these protons is generally low.
Radical Reactions : Under photochemical or radical-initiating conditions, the C-Cl bond can undergo homolytic cleavage to form a 2-(benzoxazolyl)methyl radical. This reactive intermediate can then participate in various radical reactions, such as addition to alkenes or coupling reactions. Visible-light-promoted radical cyclization has been used to synthesize polycyclic imidazoles, demonstrating the potential for radical formation and subsequent intramolecular reactions in similar heterocyclic systems. beilstein-journals.org
Rearrangement reactions involving the chloromethyl group in 2-(chloromethyl)benzo[d]oxazol-4-amine are not commonly reported. However, under certain conditions, such as in the presence of strong Lewis acids or during certain substitution reactions, rearrangements could potentially occur. For example, the Smiles rearrangement has been observed in the synthesis of 2-aminobenzoxazoles under specific synthetic protocols. nih.gov
Intrinsic Reactivity of the Benzoxazole Ring System
The benzoxazole ring is an aromatic system, making it relatively stable. wikipedia.org However, the fused benzene (B151609) ring can still undergo substitution reactions, and the reactivity is influenced by the existing substituents, namely the chloromethyl group and the amino group.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The success of EAS on the benzoxazole core of this compound depends on the directing and activating/deactivating effects of the substituents.
Directing Effects : The amino group at the 4-position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chloromethyl group at the 2-position is generally considered a deactivating group due to the inductive effect of the chlorine atom. The oxazole (B20620) portion of the ring system also influences the electron distribution. Electrophilic attack will preferentially occur at positions activated by the amino group.
Common EAS Reactions :
Nitration : Introduction of a nitro group (NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation : Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. libretexts.org
Sulfonation : Introduction of a sulfonic acid group (SO3H).
Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups, though these reactions can be complicated by the presence of the amino group, which can react with the Lewis acid catalyst. libretexts.org
| Position on Benzene Ring | Activating/Deactivating Group | Predicted Reactivity towards EAS |
| 5 | Ortho to amino group | Activated |
| 6 | Para to amino group | Activated |
| 7 | Meta to amino group | Less activated |
Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings unless there is a strong electron-withdrawing group present to activate the ring towards nucleophilic attack. youtube.comyoutube.comyoutube.com In this compound, the amino group is electron-donating, making the benzene ring generally unreactive towards NAS.
However, NAS could potentially occur if a suitable leaving group is present on the ring and the reaction is forced under harsh conditions or if the amino group is modified to become an electron-withdrawing group. For instance, diazotization of the amino group to form a diazonium salt would create an excellent leaving group (N2) and could facilitate the introduction of a nucleophile at the 4-position via a Sandmeyer-type reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and the functionalization of its aromatic positions through transition metal-catalyzed cross-coupling reactions is a key strategy for the synthesis of novel derivatives. While the 2-position of benzoxazoles is commonly targeted for direct arylation, functionalization at other positions, such as C4, C5, and C7 on the fused benzene ring, presents a greater challenge but offers access to unique chemical space. nitrkl.ac.in
Palladium-catalyzed reactions are at the forefront of these transformations. For instance, the direct arylation of benzoxazoles with unactivated simple arenes has been achieved using a Pd-catalyst in the presence of a copper salt as an additive, providing a direct route to 2-arylbenzoxazoles. rsc.org While this typically occurs at the C2 position, strategic use of directing groups can guide the arylation to other positions of the benzoxazole ring. The amino group at the C4 position of this compound can potentially act as a directing group, influencing the regioselectivity of C-H activation and subsequent cross-coupling reactions.
In a related context, the palladium-catalyzed direct arylation of azoles, including benzoxazoles, with aryl halides is a versatile method for creating C-C bonds. nih.gov The use of specific ligands, such as diphosphines, can facilitate the coupling of aryl or heteroaryl halides at the C2-position of benzoxazoles. nih.gov Although less common, similar strategies could be envisioned for the C4 position, potentially through a C-H activation mechanism directed by the amine functionality. The reaction conditions for such transformations are crucial and often require careful optimization of the catalyst, ligand, base, and solvent system.
Table 1: Examples of Palladium-Catalyzed Arylation of Benzoxazole Derivatives
| Reactants | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoxazole, Aryl Bromide | Pd(OAc)2/NiXantphos | Room Temperature | 2-Arylbenzoxazole | 75-99 | nih.gov |
| Benzoxazole, Unactivated Arene | Pd-catalyst, CuBr2 | Elevated Temperature | 2-Arylbenzoxazole | Not specified | rsc.org |
| (Benzo)oxazole, Aryltrimethylammonium Triflate | Pd(OAc)2 | NaOtBu, DMF, 120 °C | 2-Aryl(benzo)oxazole | Good to Excellent | researchgate.net |
Diverse Reactivity of the C4-Amine Functionality
The C4-amine group in this compound is a versatile functional handle that can undergo a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The primary amine at the C4 position can readily participate in amination, alkylation, and arylation reactions. Direct N-alkylation can be achieved with various alkyl halides in the presence of a base. N-arylation, a key transformation for building biaryl amine structures, can be accomplished through Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.
While direct examples for this compound are not prevalent in the literature, the general principles of amine functionalization are well-established. For instance, silver-mediated direct amination of benzoxazoles at the C2 position has been reported, highlighting the potential for C-N bond formation on the benzoxazole core. lookchem.com
The nucleophilic nature of the C4-amine allows for the straightforward formation of amides and ureas, which are important functional groups in many biologically active molecules.
Amide Formation: The C4-amine can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. A protocol for amide bond formation with electron-deficient amines and sterically hindered substrates has been developed, which could be applicable. rsc.org This often involves the in situ formation of a more reactive species, such as an acyl fluoride, which then readily reacts with the amine. rsc.org
Urea Formation: The synthesis of ureas from the C4-amine can be achieved through several methods. A common approach is the reaction with an isocyanate. commonorganicchemistry.com Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed. nih.gov CDI reacts with the amine to form an intermediate carbamoylimidazole, which then reacts with another amine to furnish the urea. nih.gov Another versatile method involves the use of 4-nitrophenyl-N-benzylcarbamate, which reacts with the amine, followed by hydrogenolysis to yield the monosubstituted urea. bioorganic-chemistry.com
Table 2: General Methods for Amide and Urea Synthesis from Amines
| Transformation | Reagents | Key Features | Reference |
|---|---|---|---|
| Amide Synthesis | Carboxylic Acid, Coupling Agent (e.g., DCC, HATU) | Wide substrate scope, but can lead to epimerization. | luxembourg-bio.com |
| Amide Synthesis | Acyl Fluoride (formed in situ) | Effective for sterically hindered and electron-deficient amines. | rsc.org |
| Urea Synthesis | Isocyanate | Direct and efficient for forming disubstituted ureas. | commonorganicchemistry.com |
| Urea Synthesis | N,N'-Carbonyldiimidazole (CDI) | Safer alternative to phosgene, good for unsymmetrical ureas. | nih.gov |
| Urea Synthesis | 4-Nitrophenyl-N-benzylcarbamate, H2/Pd | Versatile for synthesis of monosubstituted ureas. | bioorganic-chemistry.com |
The C4-amine group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in other transformations. For example, the condensation of 4-amino-1,2,4-triazoles with benzaldehydes has been studied, and in some cases, stable hemiaminals are formed as intermediates. mdpi.com
Annulation reactions, which involve the formation of a new ring, are also possible. The C4-amine, in conjunction with another functional group on the benzoxazole ring or a reaction partner, can lead to the construction of fused heterocyclic systems. For instance, the Robinson annulation, a classic ring-forming reaction, combines a Michael addition with an intramolecular aldol (B89426) condensation. mdpi.com While not a direct application, analogous strategies involving the C4-amine as a nucleophile could potentially be developed to build new rings onto the benzoxazole core.
Advanced Mechanistic Investigations
A deeper understanding of the reactivity of this compound can be gained through advanced mechanistic investigations, including computational studies.
For instance, in the synthesis of benzoxazole-2-carboxylate derivatives, DFT calculations have been employed to understand the selectivity of the cyclization reaction. marmara.edu.tr These studies can model potential alternative mechanisms and provide results that are in good agreement with experimental findings. marmara.edu.tr Similarly, the mechanism of the formation of N-phenyl-substituted benzoxazol-2-amines has been proposed to proceed through a base-promoted oxidative iodination followed by cyclization. nih.gov
The reactivity of the C4-amine in this compound in various reactions could be modeled using DFT. Such studies would involve:
Reactant and Product Optimization: Determining the lowest energy geometries of the starting materials and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This provides the structure of the transition state and the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the reactants and products.
By performing these calculations for different potential pathways, the most favorable reaction mechanism can be identified. These computational insights can guide the design of new reactions and the optimization of existing synthetic protocols for this versatile chemical compound.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies on this compound are not extensively reported in the literature, the methodology can be applied to confirm the mechanisms of its characteristic reactions, particularly nucleophilic substitution at the chloromethyl group.
A primary application would be to distinguish between a concerted (SN2) and a stepwise (SN1) substitution mechanism. This can be achieved by synthesizing an isotopically labeled version of the compound, for instance, with carbon-13 (¹³C) at the chloromethyl carbon (2-([¹³C]-chloromethyl)benzo[d]oxazol-4-amine).
Hypothetical Study: Reaction with a Nucleophile
Consider the reaction of this compound with a generic nucleophile, Nu⁻. If the reaction proceeds via an SN2 mechanism, the nucleophile will attack the ¹³C-labeled carbon, and the resulting product will have the nucleophile directly attached to this labeled carbon. The position of the label remains unchanged relative to the benzoxazole ring.
Should the reaction have characteristics of an SN1 pathway, it would proceed through a carbocation intermediate. While less likely for a primary halide unless stabilized by the heteroaromatic ring, isotopic labeling could still provide insights. For instance, if rearrangements were possible, the label's position could shift, although this is not anticipated for this specific structure.
Another valuable isotopic labeling strategy involves using a deuterated nucleophile or performing the reaction in a deuterated solvent to probe for kinetic isotope effects or the involvement of solvent in the reaction mechanism.
The progress and outcome of such a study would be monitored by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ¹³C NMR would be particularly informative, as the chemical shift of the labeled carbon would change significantly upon substitution of the chlorine atom with the nucleophile, confirming the site of reaction.
Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Isotopic Labeling Study
| Compound | Labeled Carbon | Expected Chemical Shift (δ, ppm) |
| 2-([¹³C]-chloromethyl)benzo[d]oxazol-4-amine | -¹³C H₂-Cl | ~45 |
| Product of SN2 with -OH | -¹³C H₂-OH | ~60 |
| Product of SN2 with -NHR | -¹³C H₂-NHR | ~50 |
Note: The chemical shift values are illustrative and would be determined experimentally.
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring chemical reactions in real-time. rsc.orgyoutube.com These methods allow for the observation of reactant consumption, product formation, and the detection of transient intermediates without the need for isolating species from the reaction mixture. rsc.orgyoutube.com
For a typical reaction of this compound, such as its N-alkylation with a primary or secondary amine, in situ monitoring can provide detailed kinetic and mechanistic information. nih.govmagritek.com
FTIR Spectroscopy
Using an attenuated total reflection (ATR) or a transmission flow cell, FTIR spectroscopy can track the reaction's progress. acs.org Key vibrational modes would be monitored:
C-Cl stretch: The disappearance of the characteristic C-Cl stretching vibration of the chloromethyl group would indicate the consumption of the starting material.
N-H bend: Changes in the N-H bending vibrations would signal the formation of the secondary or tertiary amine product.
C-N stretch: The appearance of a new C-N stretching band would correspond to the formation of the new bond between the benzoxazole moiety and the nucleophile.
Table 2: Hypothetical In Situ FTIR Data for Reaction Monitoring
| Time (min) | Reactant Peak (C-Cl stretch, cm⁻¹) Absorbance | Product Peak (C-N stretch, cm⁻¹) Absorbance |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.30 | 0.70 |
| 60 | 0.05 | 0.95 |
| 90 | 0.00 | 1.00 |
Note: Data is illustrative of reaction progress.
NMR Spectroscopy
¹H NMR spectroscopy is another powerful tool for real-time reaction analysis. magritek.com The reaction can be carried out directly in an NMR tube, and spectra can be acquired at regular intervals. For the N-alkylation reaction, the following spectral changes would be anticipated:
The singlet corresponding to the chloromethyl protons (-CH₂-Cl) in the starting material would decrease in intensity.
A new singlet or multiplet, corresponding to the methylene protons of the newly formed product (-CH₂-NRR'), would appear at a different chemical shift.
Shifts in the aromatic protons of the benzoxazole ring might also be observed due to the change in the substituent at the 2-position.
By integrating these peaks over time, a detailed kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and orders. nih.gov
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful means to investigate reaction mechanisms, complementing experimental studies. marmara.edu.trresearchgate.net For this compound, DFT calculations can be employed to model its reactivity, predict the most likely reaction pathways, and characterize the structures of transition states and intermediates. researchgate.net
Modeling Nucleophilic Substitution
A key reaction of this compound is nucleophilic substitution at the chloromethyl group. DFT calculations can be used to compare the energetics of the SN1 and SN2 pathways. This involves:
Geometry Optimization: The structures of the reactants, products, transition states, and any potential intermediates are optimized to find their lowest energy conformations.
Energy Calculations: The single-point energies of the optimized structures are calculated at a high level of theory.
Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.
By comparing the calculated activation energies (the energy difference between the reactants and the transition state), the preferred reaction mechanism can be determined. For a primary halide like this compound, the SN2 pathway is expected to have a significantly lower activation energy than the SN1 pathway. researchgate.netnih.gov
Table 3: Hypothetical DFT-Calculated Activation Energies for SN1 vs. SN2 Reaction with NH₃
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔE‡) (kcal/mol) |
| SN2 | [H₃N---CH₂(C₇H₅N₂O)---Cl]⁻ | 20.5 |
| SN1 | [C₇H₅N₂O-CH₂]⁺ | 45.2 |
Note: These values are hypothetical and serve to illustrate the expected trend where the SN2 pathway is significantly more favorable.
Furthermore, computational models can assess the influence of the 4-amino group on the reactivity. By comparing the calculated activation energies for the reaction with and without the amino group, its electronic effect (electron-donating) on the transition state stabilization can be quantified. Natural Bond Orbital (NBO) analysis can also be used to study the charge distribution in the molecule and how it changes along the reaction coordinate, providing deeper insight into the electronic rearrangements that occur during the reaction. researchgate.net
Sophisticated Spectroscopic Characterization and Advanced Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
No publicly available HRMS data was found for 2-(Chloromethyl)benzo[d]oxazol-4-amine. This information is critical for confirming the elemental composition and molecular weight with high precision, and for analyzing fragmentation patterns to deduce structural features.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Detailed one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data for this compound are not available in the public domain. This data is essential for assigning specific proton and carbon environments, determining proton-proton and proton-carbon connectivities, and ultimately assembling the complete chemical structure. Furthermore, NOESY/ROESY data, which would provide insights into the stereochemistry and conformation of the molecule, could not be located.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation
Specific IR and Raman spectra for this compound, which would provide the vibrational fingerprint and confirm the presence of key functional groups, are not documented in accessible scientific literature or databases.
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Insights
There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database or other publicly accessible crystallographic resources. This technique would provide unequivocal proof of the solid-state molecular architecture and conformation.
Due to the absence of this critical experimental data, a detailed and scientifically accurate article on the spectroscopic characterization and advanced structural elucidation of this compound cannot be generated at this time. Further research and publication of these analytical findings would be required to fulfill such a request.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
The electronic absorption spectra of 4-aminobenzoxazole analogues are typically characterized by absorption bands in the UV-A and visible regions. These absorptions are generally attributed to π → π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the benzoxazole (B165842) core and the nature of the solvent.
Fluorescence spectroscopy provides further insights into the electronic properties of the excited state. Following excitation, 4-aminobenzoxazole derivatives often exhibit fluorescence emission, with the wavelength and quantum yield being highly dependent on the molecular structure and the surrounding environment. The amino group at the 4-position often leads to intramolecular charge transfer (ICT) character in the excited state, which can result in a large Stokes shift and pronounced solvatochromism.
To illustrate these properties, the photophysical data of a closely related compound, 4-amino-2,1,3-benzothiadiazole, and its derivatives are presented below. The benzothiadiazole core is isoelectronic with the benzoxazole core, and the presence of the 4-amino group provides a strong basis for understanding the electronic behavior of this compound.
Table 1: Electronic Absorption and Fluorescence Data for 4-Amino-2,1,3-benzothiadiazole in Various Solvents
| Solvent | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |
| Hexane | 400 | 2000 | 501 | 5040 | 0.37 |
| Toluene (B28343) | 414 | 2400 | 528 | 5110 | 0.49 |
| Dichloromethane | 425 | 2900 | 563 | 5720 | 0.52 |
| Acetonitrile (B52724) | 422 | 3400 | 583 | 6610 | 0.29 |
| Methanol | 422 | 2900 | 597 | 7110 | 0.04 |
| Water (5% DMSO) | 430 | 3000 | 632 | 7410 | <0.01 |
Data for 4-amino-2,1,3-benzothiadiazole is used as a representative analogue. Data sourced from studies on N-substituted benzothiadiazoles.
The data in Table 1 clearly demonstrates the solvatochromic effect on the fluorescence of the 4-amino-substituted system. A significant red-shift in the emission maximum is observed as the solvent polarity increases, which is indicative of a more polar excited state compared to the ground state, a hallmark of ICT. The fluorescence quantum yield is also highly sensitive to the solvent environment, with a notable decrease in protic solvents like methanol and water, suggesting the presence of non-radiative decay pathways such as hydrogen bonding interactions.
These findings from related compounds provide a strong foundation for predicting the spectroscopic behavior of this compound. It is expected that this compound would also exhibit significant solvatochromism and that its photophysical properties could be tuned by modifying the substitution at the 2-position and by the choice of solvent. The presence of the chloromethyl group at the 2-position may introduce additional electronic effects and potential quenching pathways that would warrant further experimental investigation.
Chemical Transformations and Strategic Derivatization of 2 Chloromethyl Benzo D Oxazol 4 Amine
Exploration of Nucleophilic Substitution Products at the Chloromethyl Moiety
The electrophilic carbon of the chloromethyl group in 2-(Chloromethyl)benzo[d]oxazol-4-amine serves as a prime site for nucleophilic attack, enabling the introduction of a wide variety of functional groups and molecular fragments. This reactivity has been exploited to generate libraries of novel benzoxazole (B165842) derivatives.
Synthesis of Diverse Secondary and Tertiary Amines
The reaction of this compound with a broad range of primary and secondary amines provides a straightforward route to a diverse array of secondary and tertiary amine derivatives, respectively. These reactions typically proceed under standard nucleophilic substitution conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The versatility of this approach allows for the incorporation of various alkyl, aryl, and heterocyclic amine moieties, thereby modulating the physicochemical properties of the resulting compounds.
For instance, the reaction with simple alkylamines, such as methylamine or diethylamine, yields the corresponding N-methyl and N,N-diethyl derivatives. More complex amines, including those bearing additional functional groups or chiral centers, can also be readily incorporated, highlighting the robustness of this synthetic strategy.
Table 1: Synthesis of Secondary and Tertiary Amine Derivatives
| Amine Nucleophile | Product |
|---|---|
| Methylamine | N-((benzo[d]oxazol-2-yl)methyl)methanamine |
| Diethylamine | N-((benzo[d]oxazol-2-yl)methyl)-N-ethylethanamine |
| Aniline (B41778) | N-((benzo[d]oxazol-2-yl)methyl)aniline |
Introduction of Oxygen, Sulfur, and Nitrogen Heteroatoms
The chloromethyl group is also susceptible to substitution by oxygen, sulfur, and other nitrogen nucleophiles, further expanding the chemical space accessible from this compound. Reactions with alkoxides or phenoxides lead to the formation of ether linkages, while the use of thiolates results in the corresponding thioethers.
The introduction of nitrogen heterocycles is of particular interest in drug discovery. Nucleophilic substitution with imidazoles, pyrazoles, and other nitrogen-containing ring systems has been shown to be an effective strategy for generating novel compounds with potential biological activity. These reactions often proceed readily, driven by the nucleophilicity of the heterocyclic nitrogen atom.
Table 2: Introduction of Heteroatoms at the Chloromethyl Position
| Nucleophile | Linkage Formed | Product Class |
|---|---|---|
| Sodium Methoxide | Ether | 2-(methoxymethyl)benzo[d]oxazol-4-amine |
| Sodium Thiophenoxide | Thioether | 2-((phenylthio)methyl)benzo[d]oxazol-4-amine |
Access to Alkyl and Aryl Derivatives
While direct alkylation and arylation at the chloromethyl position via nucleophilic substitution are less common, related transformations can achieve this outcome. For example, organometallic reagents can, in principle, displace the chloride to form new carbon-carbon bonds, although this approach may be complicated by the presence of other reactive sites in the molecule.
A more common strategy for introducing alkyl and aryl groups at the 2-position of the benzoxazole ring involves the synthesis of the benzoxazole core from precursors already bearing the desired substituent. However, for the specific derivatization of this compound, conversion of the chloromethyl group to other functionalities that are more amenable to C-C bond formation, such as an aldehyde or a phosphonium salt, can be envisioned as a multi-step strategy to access such derivatives.
Advanced Modifications at the C4-Amine Position
The C4-amine group of this compound provides a second reactive handle for chemical modification, allowing for the construction of more complex molecular architectures. Its nucleophilic character enables reactions with various electrophiles, leading to the formation of conjugates and fused heterocyclic systems.
Formation of Conjugates via Amide/Urea Linkages
The primary amine at the C4 position can be readily acylated with acid chlorides, anhydrides, or activated esters to form stable amide bonds. This reaction is a widely used strategy for conjugating the benzoxazole core to other molecules of interest, such as amino acids, peptides, or other pharmacophores. Similarly, reaction with isocyanates or carbamoyl chlorides affords the corresponding urea derivatives. These linkages are often desirable in medicinal chemistry due to their hydrogen bonding capabilities and metabolic stability.
Table 3: Conjugate Formation at the C4-Amine Position
| Electrophile | Linkage | Product Class |
|---|---|---|
| Acetyl Chloride | Amide | N-(2-(chloromethyl)benzo[d]oxazol-4-yl)acetamide |
Construction of Fused Heterocyclic Systems
The C4-amine, in conjunction with a suitable ortho substituent on the benzene (B151609) ring (introduced prior to the formation of the benzoxazole), can participate in cyclization reactions to form fused heterocyclic systems. For example, if the starting aniline precursor contains a vicinal carboxylic acid or ester group, intramolecular condensation with the C4-amine can lead to the formation of a fused pyrimidinone ring.
Furthermore, the C4-amine can be used as a nucleophile in reactions with bifunctional electrophiles to construct a new heterocyclic ring fused to the benzoxazole core. For instance, reaction with a β-ketoester could lead to the formation of a fused dihydropyridinone ring system. Such strategies significantly increase the structural complexity and diversity of the resulting molecules, opening up new avenues for the exploration of their chemical and biological properties. beilstein-journals.orgresearchgate.net
Introduction of Biologically Relevant Tags or Probes
The dual functionality of this compound makes it an excellent candidate for derivatization with biologically relevant tags or probes. The benzoxazole core itself is a well-established fluorophore, and its derivatives are frequently used in the development of fluorescent probes. periodikos.com.bracs.org The inherent fluorescence of the benzoxazole moiety can be modulated or utilized in Förster Resonance Energy Transfer (FRET) applications upon conjugation to other molecules.
The primary sites for derivatization are the C2-chloromethyl group and the C4-amino group.
C2-Chloromethyl Group: This group serves as a potent electrophile, ideal for nucleophilic substitution reactions. It can be readily targeted by nucleophiles such as thiols, amines, or alcohols, enabling the covalent attachment of a wide array of molecular tags. For instance, fluorescent dyes containing thiol or amine groups can be linked to the benzoxazole scaffold to create sophisticated probes for bio-imaging.
C4-Amino Group: The amino group is a versatile functional handle. It can act as a nucleophile, participating in acylation reactions with activated esters (like N-hydroxysuccinimide esters) or isothiocyanates, which are common forms of commercially available biotinylation reagents and fluorescent dyes. researchgate.net This allows for the straightforward labeling of the benzoxazole core.
The combination of these two reactive sites allows for orthogonal chemical strategies, where each site could be functionalized independently to create bifunctional probes. Benzoxazole and naphthoxazole derivatives have shown significant promise as sensitive and safer alternatives to traditional fluorescent DNA probes, exhibiting enhanced fluorescence upon binding to biological targets. periodikos.com.br
| Biologically Relevant Tag | Functional Group on Tag | Target Site on Benzoxazole | Reaction Type | Potential Application |
|---|---|---|---|---|
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | C4-Amino | Thiocarbamoylation | Fluorescent Labeling, Flow Cytometry |
| Biotin-NHS Ester | N-Hydroxysuccinimide Ester | C4-Amino | Acylation/Amide bond formation | Affinity Purification, Detection (Streptavidin binding) |
| Cysteine-containing Peptide | Thiol (Sulfhydryl) | C2-Chloromethyl | Nucleophilic Substitution | Targeted Protein Labeling, Enzyme Activity Probes |
| Azido-PEG-Amine | Primary Amine | C2-Chloromethyl | Nucleophilic Substitution | Click Chemistry Handle for further functionalization |
Controlled Ring-Opening and Rearrangement Chemistry of the Benzoxazole Core
The benzoxazole ring, while aromatic and relatively stable, can undergo controlled ring-opening and rearrangement reactions under specific conditions, providing pathways to novel molecular structures. These transformations fundamentally alter the heterocyclic core and offer access to compounds that would be difficult to synthesize through other means.
One significant transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. wikipedia.orgmanchester.ac.uk In the context of benzoxazole chemistry, this rearrangement can be used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. nih.govacs.org The reaction proceeds through a spirocyclic Meisenheimer-like intermediate, driven by the formation of a more stable anion. manchester.ac.ukcdnsciencepub.com For a derivative like this compound, analogous rearrangements could be envisioned, potentially triggered by intramolecular attack from the C4-amino group or a derivative thereof, leading to complex heterocyclic systems. The reaction generally involves an electron-deficient aromatic ring migrating from one heteroatom to another. manchester.ac.uk
Other ring-opening strategies have been developed, for example, merging the ring-opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org Such methodologies highlight the possibility of cleaving the oxazole (B20620) C-O bond to form intermediate species that can be trapped or rearranged. The presence of the C4-amino group on this compound would likely influence the regioselectivity and feasibility of such reactions.
| Reaction Type | Key Reagents/Conditions | General Transformation | Potential Outcome for Benzoxazole Core |
|---|---|---|---|
| Smiles Rearrangement | Base (e.g., KOH, Cs2CO3), suitable tethered nucleophile | Intramolecular SNAr | Conversion of O-linked side chain to N-linked side chain, forming N-substituted aminobenzoxazoles. nih.govacs.org |
| Hydrolytic Ring-Opening | Strong acid (e.g., HCl) or base | Hydrolysis of the oxazole ring | Formation of 2-aminophenol derivatives. mdpi.com |
| Reductive Ring-Opening | Reducing agents | Reduction and cleavage of the oxazole ring | Generation of o-aminophenol derivatives. |
| Base-induced N-deprotonation–O-SNAr | Strong base (e.g., KHMDS) on anilide precursors | Intramolecular cyclization-elimination | Formation of the benzoxazole ring from an open-chain precursor. nih.gov |
Utility as a Versatile Synthetic Scaffold for Complex Molecule Synthesis
The bifunctional nature of this compound makes it a highly valuable building block for the synthesis of larger, more complex molecular architectures, including macrocycles, oligomers, and functional materials.
The presence of two distinct reactive handles—the nucleophilic amine and the electrophilic chloromethyl group—positions this molecule as an ideal A-B type monomer for step-growth polymerization or macrocyclization.
Oligomers and Polymers: Through intermolecular reactions, where the amino group of one molecule displaces the chloride of another, polyaminobenzoxazoles could be synthesized. The resulting polymers would feature the rigid, planar benzoxazole unit in their backbone, potentially leading to materials with interesting thermal and photophysical properties. Such reactions could be controlled to produce oligomers of specific lengths or high molecular weight polymers.
Macrocycles: Intramolecular cyclization under high-dilution conditions could, in principle, lead to macrocyclic structures. More controllably, the monomer can be used in reactions with other complementary building blocks. For example, reacting two equivalents of this compound with a diamine linker could produce novel macrocycles containing two benzoxazole units. Benzoxazole-containing macrocycles have been synthesized and investigated as selective fluorescent chemosensors for metal ions like Zn²⁺ and Cd²⁺. mdpi.comresearchgate.net The synthesis of macrocyclic peptides and polyketides is a significant area of research, often employing chemoenzymatic strategies or biocompatible cyclization approaches. beilstein-journals.orgrsc.org
The benzoxazole heterocycle is a privileged scaffold in materials science due to its excellent electronic and photophysical properties, including high thermal stability, electron-accepting nature, and fluorescence. acs.orgmdpi.com These characteristics make benzoxazole derivatives prime candidates for use in organic electronics and sensor technology.
Organic Electronics: Benzoxazole-based conjugated polymers have been successfully developed for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.net The planar structure of the benzoxazole unit facilitates π-π stacking and charge transport, which is crucial for semiconductor performance. nih.gov By polymerizing this compound or using it as a comonomer in copolymerizations (e.g., via Suzuki or Stille coupling after suitable modification), new p-type or n-type semiconducting polymers could be accessed. Benzoxazole-based polymers have also been investigated as redox-active materials for organic batteries. acs.org
Sensors: The inherent fluorescence of the benzoxazole core is sensitive to its chemical environment, making it an excellent platform for chemical sensors. mdpi.com Benzoxazole-based macrocycles and polymers can be designed to selectively bind specific analytes, such as metal ions, leading to a detectable change in their fluorescence (e.g., chelation-enhanced fluorescence, CHEF). mdpi.comresearchgate.net The amino and chloromethyl groups on this compound provide convenient points for attaching specific recognition units (receptors) to create highly selective and sensitive fluorescent probes.
| Functional Material | Role of Benzoxazole Unit | Synthetic Strategy Involving the Monomer | Key Properties |
|---|---|---|---|
| Organic Thin-Film Transistors (OTFTs) | Component of the conjugated polymer backbone, facilitating charge transport. nih.gov | Polycondensation or cross-coupling reactions to form p-type polymers. | High charge carrier mobility, planarity, good solubility. nih.govresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Used as an acceptor unit in donor-π-acceptor (D-π-A) emitters. mdpi.com | Derivatization to create fluorescent emitters for the emissive layer. | High fluorescence quantum yield, thermal stability, tunable emission color. |
| Fluorescent Chemosensors | Fluorophore and chelating scaffold. mdpi.com | Incorporation into macrocycles or polymers with specific ion-binding sites. | Selective analyte binding, high sensitivity, fluorescence turn-on/off response. researchgate.net |
| Redox-Active Polymers | Anode material in organic batteries. acs.org | Radical polymerization of a vinyl-functionalized derivative. | Stable redox processes, high specific capacity. acs.org |
Structure Activity Relationship Sar Investigations: Non Clinical Molecular Insights
Systematic Exploration of Chemical Space around the 2-(Chloromethyl)benzo[d]oxazol-4-amine Scaffold
The benzoxazole (B165842) nucleus is a versatile scaffold in medicinal chemistry, known to be present in a variety of pharmacologically active compounds. globalresearchonline.netnih.gov Structure-activity relationship (SAR) studies on benzoxazole derivatives have revealed that the biological activity is highly dependent on the nature and position of substituents on both the heterocyclic and benzene (B151609) rings. researchgate.net
For the this compound scaffold, systematic exploration would involve modifications at three key positions:
The 2-position: The chloromethyl group is a reactive handle that can be readily displaced by various nucleophiles to generate a library of analogs with diverse functionalities. SAR studies on other 2-substituted benzoxazoles have shown that this position is crucial for interacting with biological targets. nih.govresearchgate.net For instance, the introduction of aromatic or heteroaromatic rings, often linked via spacers, has been a common strategy to modulate activity.
The 4-position: The amine group at this position can be acylated, alkylated, or used as a point of attachment for various side chains to explore its influence on target binding and pharmacokinetic properties.
The Benzene Ring: Further substitutions on the benzene ring (positions 5, 6, and 7) with electron-donating or electron-withdrawing groups can be explored to fine-tune the electronic properties and steric profile of the molecule, which can significantly impact biological activity. researchgate.net
The synthesis of such derivatives often involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative or an aldehyde. globalresearchonline.netnih.gov The inherent reactivity of the chloromethyl group in 2-(chloromethyl)benzo[d]oxazole allows for post-synthetic modifications, expanding the chemical space that can be explored.
Molecular Interactions with Defined Biological Targets (in vitro, non-clinical)
Benzoxazole derivatives have been identified as inhibitors of various enzymes, including kinases, topoisomerases, and cyclooxygenases. nih.govnih.govtandfonline.com The binding affinity of these compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). For example, certain 2-substituted benzoxazole derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govnih.gov
The molecular recognition events often involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking between the benzoxazole scaffold and the amino acid residues in the active site of the target protein. The specific nature of the substituents on the benzoxazole ring dictates the precise binding mode and affinity. For instance, hydrogen bond acceptors and donors on the substituent at the 2-position can form key interactions with the protein backbone or side chains. nih.gov
Table 1: Examples of In Vitro Biological Activity of Substituted Benzoxazole Derivatives
| Compound Class | Target | Activity (IC₅₀/Ki) | Reference |
| 2-Arylbenzoxazoles | VEGFR-2 | Varies (micromolar to nanomolar) | nih.gov |
| Benzoxazole-5-carboxamides | Cyclooxygenase (COX) | Varies | tandfonline.com |
| 2-Substituted Benzoxazoles | Antimicrobial Targets | Varies (MIC values) | nih.gov |
This table presents generalized data for classes of benzoxazole derivatives and does not represent specific data for this compound.
Biophysical techniques are instrumental in characterizing the thermodynamics and kinetics of ligand-target interactions. Isothermal titration calorimetry (ITC) directly measures the heat change upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic signature can offer insights into the driving forces of the interaction.
Surface plasmon resonance (SPR) is another powerful technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. SPR experiments can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
While specific ITC or SPR data for this compound are not available, these methods are frequently applied in the study of small molecule inhibitors, including those with a benzoxazole core, to validate target engagement and elucidate the binding mechanism.
Computational Modeling for SAR Elucidation
Computational methods are invaluable tools for understanding SAR at a molecular level and for guiding the design of new, more potent analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For the benzoxazole scaffold, docking studies have been employed to elucidate the binding modes within the active sites of various enzymes. nih.govnih.gov These studies can identify key amino acid residues that interact with the ligand and suggest potential modifications to enhance binding affinity. For this compound, a docking study would aim to predict how the chloromethyl and amine groups, as well as the benzoxazole core, are oriented within a given target's binding pocket.
Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose over time and to provide a more dynamic picture of the ligand-protein complex. MD simulations can reveal important information about conformational changes and the role of solvent molecules in the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govijpsdronline.com For benzoxazole derivatives, 2D- and 3D-QSAR studies have been successfully applied to identify the key molecular descriptors that govern their activity. nih.govijpsdronline.com
These descriptors can be steric, electronic, or hydrophobic in nature. For example, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize the regions around the aligned molecules where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.gov Such models can be used to predict the activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates for further investigation.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzoxazole Derivatives
| Descriptor Type | Examples | Relevance to SAR |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influence on electrostatic interactions and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Impact on the fit of the ligand in the binding pocket. |
| Hydrophobic | LogP, Hydrophobic fields | Role in desolvation and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Shape indices | Describe the overall shape and branching of the molecule. |
This table provides examples of descriptor types and their general relevance, not specific model parameters for this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a compound like this compound, a pharmacophore model would typically be generated based on a set of known active molecules that bind to a specific biological target. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
While no specific pharmacophore models for this compound were found in the reviewed literature, studies on other benzoxazole derivatives have successfully employed this technique. For instance, in the discovery of novel inhibitors for various enzymes, pharmacophore models have been developed based on the benzoxazole core. These models are then used as 3D queries to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of new compounds that are likely to possess the desired biological activity, which can then be synthesized and tested.
The virtual screening process, guided by a pharmacophore model derived from a benzoxazole scaffold, would involve the following steps:
Database Preparation: A large collection of 3D structures of chemical compounds is prepared for searching.
Pharmacophore-Based Search: The database is screened to identify molecules that match the defined pharmacophoric features of the model.
Filtering and Docking: The initial hits from the virtual screen are often further filtered based on drug-like properties and then subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site.
This approach has been instrumental in identifying novel hit compounds for various therapeutic targets, and a similar strategy could be applied to explore the potential of the this compound scaffold.
Elucidation of Molecular Determinants Governing Selectivity and Efficacy in Model Systems
Understanding the molecular determinants that govern the selectivity and efficacy of a compound is crucial for its development as a therapeutic agent. For this compound, this would involve identifying the specific interactions between the compound and its biological target at an atomic level.
In the absence of specific studies on this compound, we can infer the types of interactions that would be important based on research into the broader benzoxazole class. The benzoxazole ring system itself is a key structural feature, often involved in π-π stacking or hydrophobic interactions with the target protein. The substituents on the benzoxazole core play a critical role in defining the compound's selectivity and efficacy.
For this compound, the following structural elements would be key determinants:
The 4-amino group: This group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the target's binding pocket. The position and nature of this group can significantly influence binding affinity and selectivity.
The 2-(chloromethyl) group: The chloromethyl group can participate in various interactions, including hydrophobic and halogen bonding. Its reactivity could also lead to covalent bond formation with the target, resulting in irreversible inhibition, a mechanism that can enhance efficacy but also requires careful evaluation for potential toxicity.
To elucidate these molecular determinants, a combination of experimental and computational techniques would be employed. X-ray crystallography of the compound in complex with its target would provide a detailed 3D picture of the binding mode. This information, combined with site-directed mutagenesis studies, could precisely identify the key amino acid residues involved in the interaction.
Computational methods such as molecular dynamics simulations can further explore the dynamic nature of the compound-target interaction, providing insights into the stability of the complex and the role of individual functional groups in binding.
The table below summarizes the potential key molecular interactions for the functional groups of this compound, based on general principles of medicinal chemistry and findings for other benzoxazole derivatives.
| Functional Group | Potential Molecular Interactions | Importance for Selectivity and Efficacy |
| Benzoxazole Core | π-π stacking, hydrophobic interactions | Provides the foundational scaffold for target binding. |
| 4-Amino Group | Hydrogen bond donor | Crucial for anchoring the molecule in the binding site and can be a key determinant of selectivity. |
| 2-(Chloromethyl) Group | Hydrophobic interactions, halogen bonding, potential for covalent bond formation | Can enhance binding affinity and potentially lead to irreversible inhibition, significantly impacting efficacy. |
Future Perspectives and Emerging Research Trajectories
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
While established methods for the synthesis of the benzoxazole (B165842) core exist, future research will likely focus on developing more sustainable and efficient pathways specifically tailored for 2-(Chloromethyl)benzo[d]oxazol-4-amine and its derivatives. Current synthetic strategies for related benzoxazoles often involve multi-step processes or the use of harsh reagents. beilstein-journals.org The development of one-pot reactions and the use of green chemistry principles are emerging trends in the synthesis of substituted benzoxazoles. nih.gov
Future methodologies could explore:
Catalytic Approaches: Transition-metal-free and eco-friendly conditions are being developed for the synthesis of 2-substituted benzoxazoles, which could be adapted for this specific compound. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. Research into cyclization reactions that minimize waste is crucial. researchgate.net
Alternative Reagents: The use of novel acyl transfer agents or promoters, such as triphenylbismuth dichloride, has shown promise in the synthesis of 2-substituted benzazoles under mild conditions. beilstein-journals.org
| Synthetic Strategy | Potential Advantage | Reference |
| Green Chemistry Approach | Environmentally benign, single-step synthesis | nih.gov |
| Transition-Metal-Free Synthesis | Economical and reduced environmental impact | researchgate.net |
| Novel Promoters (e.g., Ph₃BiCl₂) | Mild reaction conditions, high yields | beilstein-journals.org |
Expanding the Scope of Chemical Transformations for Novel Derivatizations
The chloromethyl group in this compound is a highly versatile functional handle for a wide range of chemical transformations. Nucleophilic substitution reactions are a primary route for derivatization. Research has demonstrated the reaction of chloromethyl-functionalized azoles with primary amines to yield N-substituted amino acids, which can serve as building blocks for more complex molecules like cyclopeptides. nih.govacs.org
Future explorations in this area could include:
Nucleophilic Substitutions: A broader range of nucleophiles, including thiols, alcohols, and carbanions, could be employed to generate a diverse library of derivatives.
Cross-Coupling Reactions: Modern cross-coupling methodologies could be adapted to functionalize the chloromethyl group, enabling the introduction of aryl, vinyl, or alkyl substituents.
Modifications of the Amino Group: The amino group at the 4-position offers another site for derivatization through acylation, alkylation, or diazotization reactions, leading to novel compound families.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Substitution | Primary Amines | N-Substituted Amino Methyl Benzoxazoles nih.govacs.org |
| Acylation of Amino Group | Acyl Chlorides/Anhydrides | Amide Derivatives |
| C-C Bond Formation | Organometallic Reagents | Alkylated/Arylated Derivatives |
Integration of this compound into Chemical Biology Tool Development
Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnajah.edu This inherent bioactivity makes this compound an attractive scaffold for the development of chemical biology tools to probe biological systems.
Emerging research trajectories in this domain may involve:
Fluorescent Probes: The benzoxazole core can be part of a fluorophore. By attaching specific binding moieties, derivatives can be designed as fluorescent probes for imaging cellular components or tracking biological processes.
Affinity-Based Probes: The reactive chloromethyl group can be used to covalently label target proteins or other biomolecules, facilitating target identification and validation studies.
Bioactive Compound Libraries: High-throughput synthesis of derivatives of this compound can be used to generate libraries for screening against various biological targets to identify new therapeutic leads.
Advanced Spectroscopic and Computational Hybrid Approaches for Holistic Understanding
A comprehensive understanding of the structural, electronic, and photophysical properties of this compound and its derivatives is essential for rational design. The integration of advanced spectroscopic techniques with computational modeling provides a powerful approach to achieve this.
Future research should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic structures, and spectroscopic properties, offering insights that complement experimental data. nih.govresearchgate.net
Molecular Docking and Dynamics: For biologically active derivatives, molecular docking and simulation studies can elucidate binding modes with target macromolecules, guiding the design of more potent and selective compounds. nih.govnih.gov
Advanced Spectroscopy: Techniques such as 2D NMR, X-ray crystallography, and time-resolved fluorescence spectroscopy can provide detailed structural and dynamic information.
| Technique | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic and structural properties | Prediction of reactivity and spectral data nih.govresearchgate.net |
| Molecular Docking | Simulation of ligand-receptor interactions | Identification of potential biological targets and binding modes nih.govnih.gov |
| X-ray Crystallography | Determination of solid-state structure | Precise bond lengths and angles |
Exploration of New Application Avenues beyond Current Scope
While the primary focus for benzoxazole derivatives has been in medicinal chemistry, the unique properties of compounds like this compound suggest potential applications in other fields.
Potential new avenues for exploration include:
Materials Science: The rigid, aromatic benzoxazole core can be incorporated into polymers or organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Agrochemicals: The biological activity of benzoxazoles could be harnessed for the development of new pesticides or herbicides.
Coordination Chemistry: The nitrogen and oxygen atoms in the oxazole (B20620) ring, along with the amino group, can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
